molecular formula C6H8N2O2 B14233303 1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate CAS No. 393530-39-7

1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate

Cat. No.: B14233303
CAS No.: 393530-39-7
M. Wt: 140.14 g/mol
InChI Key: NMVWCJQCEKBAQD-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate is a chemical compound with a unique structure that includes a but-2-en-1-yl group and a diazonioethen-1-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate typically involves the reaction of but-2-en-1-ol with a diazonium salt under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the diazonium intermediate. The reaction conditions must be carefully controlled to prevent the decomposition of the diazonium salt and to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of flow reactors allows for better control over reaction parameters, such as temperature and pressure, and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its potential biological activities, such as antimicrobial and anticancer effects .

Properties

CAS No.

393530-39-7

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

but-2-enyl 2-diazoacetate

InChI

InChI=1S/C6H8N2O2/c1-2-3-4-10-6(9)5-8-7/h2-3,5H,4H2,1H3

InChI Key

NMVWCJQCEKBAQD-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC(=O)C=[N+]=[N-]

Origin of Product

United States

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